An In-Depth Technical Guide to Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(benzo[d]thiazol-2-yl)acetate, a pivotal intermediate in synthetic organic and medicinal chemistry. The benzothiazole nucleus is recognized as a "privileged structure," frequently appearing in a wide array of pharmacologically active compounds.[1] This document delves into the principal synthetic methodologies for this key building block, offering mechanistic insights and practical, field-proven protocols. We will explore its detailed physicochemical and spectroscopic properties, which are crucial for its characterization and further functionalization. Finally, the guide will survey its applications as a versatile precursor for the development of novel therapeutic agents and functional materials, equipping researchers and drug development professionals with the foundational knowledge required to leverage this compound in their work.
Part 1: Synthesis Strategies and Mechanistic Insights
The synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate can be approached through several strategic pathways. The choice of method is often dictated by the availability and cost of starting materials, desired scale, and reaction conditions. Here, we analyze the most prevalent and efficient routes.
Method 1: The Phillips Condensation Route
One of the most fundamental and direct methods for constructing the benzothiazole core is the condensation of 2-aminothiophenol with a suitable dicarbonyl compound, in this case, a malonic ester like diethyl malonate.[2] This approach builds the heterocyclic ring system and installs the acetate side chain in a single, efficient process.
Causality and Mechanistic Rationale: This reaction proceeds via an initial acylation of the more nucleophilic amino group of 2-aminothiophenol by one of the ester groups of diethyl malonate. This is followed by an intramolecular cyclization where the thiol group attacks the newly formed amide carbonyl. The subsequent dehydration of the resulting hemiaminal-like intermediate drives the reaction forward, leading to the formation of the aromatic benzothiazole ring. This one-pot construction is atom-economical and serves as a robust method for accessing 2-substituted benzothiazoles.[2][3]
Caption: Workflow for the Phillips condensation synthesis.
Method 2: Nucleophilic Substitution from 2-Mercaptobenzothiazole
An alternative and widely used strategy involves the S-alkylation of 2-mercaptobenzothiazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[4][5] This method is particularly advantageous when 2-mercaptobenzothiazole is a readily available and inexpensive starting material.
Causality and Mechanistic Rationale: This reaction is a classic bimolecular nucleophilic substitution (SN2).[4] The thiol group of 2-mercaptobenzothiazole is first deprotonated by a base (e.g., triethylamine, potassium carbonate) to form a highly nucleophilic thiolate anion.[4] This thiolate then attacks the electrophilic methylene carbon of the ethyl haloacetate, displacing the halide ion and forming the C-S bond. The choice of a relatively weak base is sufficient due to the acidity of the thiol proton, and the reaction typically proceeds with high yield under mild conditions.[4] While this method synthesizes an isomer, Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, it is a crucial related compound and its synthesis highlights a key reactivity pattern of the benzothiazole scaffold.[4] To obtain the target compound, one would typically start with a different precursor, like 2-chlorobenzothiazole, and react it with the enolate of ethyl acetate. However, the foundational methods often involve the condensation of 2-aminothiophenols.[1]
Part 2: Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of Ethyl 2-(benzo[d]thiazol-2-yl)acetate is essential for its handling, purification, and use in subsequent synthetic steps.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂S | [6] |
| Molecular Weight | 221.28 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 145 °C @ 1.5 mmHg | [7] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 0.72 ± 0.10 (Predicted) | [7] |
| Solubility | Soluble in ethanol, ether | [7] |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous structural confirmation of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch, typically observed around 1732-1737 cm⁻¹.[1][4] Additional characteristic peaks arise from the C-N and C=C vibrations within the benzothiazole aromatic system.
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¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum will show characteristic signals: a triplet around 1.3 ppm (3H) for the methyl protons of the ethyl group, a quartet around 4.2 ppm (2H) for the methylene protons of the ethyl group, a singlet around 4.0 ppm (2H) for the methylene protons adjacent to the benzothiazole ring, and a complex multiplet pattern in the aromatic region (7.3-8.1 ppm, 4H) corresponding to the protons on the benzene ring.
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¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon spectrum will display a signal for the ester carbonyl carbon around 168 ppm. The carbons of the ethyl group will appear around 14 ppm (CH₃) and 62 ppm (CH₂). The methylene carbon attached to the ring will be found around 35 ppm, with the remaining signals appearing in the aromatic region (120-154 ppm).
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Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 221, corresponding to the molecular weight of the compound.
Chemical Reactivity
The reactivity of Ethyl 2-(benzo[d]thiazol-2-yl)acetate is governed by three primary sites: the ester functional group, the active methylene group, and the benzothiazole ring system. This multi-faceted reactivity makes it a highly versatile synthetic intermediate.[1]
Caption: Key sites of chemical reactivity. (Note: Image placeholder would be replaced with the molecule's structure).
Part 3: Applications in Research and Development
The true value of Ethyl 2-(benzo[d]thiazol-2-yl)acetate lies in its role as a scaffold for constructing more complex molecules with significant biological or material properties.[1][7]
Core Scaffold for Drug Discovery
The benzothiazole moiety is a cornerstone in medicinal chemistry, and derivatives of this compound have been investigated for a wide spectrum of pharmacological activities.
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Precursor to Bioactive Hydrazides: A primary application is its conversion to 2-(benzo[d]thiazol-2-yl)acetohydrazide via reaction with hydrazine hydrate.[2][4] This hydrazide is a critical intermediate, readily condensed with various aldehydes and ketones to form Schiff bases or cyclized to generate other heterocyclic systems like pyrazoles and oxadiazoles, many of which exhibit significant bioactivity.[4]
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Reported Biological Activities of Derivatives: The structural framework derived from Ethyl 2-(benzo[d]thiazol-2-yl)acetate is present in compounds reported to have a range of therapeutic properties, including:
Applications in Materials Science
Derivatives of benzothiazole are known for their unique photophysical properties. The extended π-system of the benzothiazole ring makes it a useful component in the design of fluorescent probes and dyes.[9] For example, derivatives have been investigated for their ability to exhibit enhanced fluorescence upon binding to biological targets like amyloid fibrils, making them valuable tools in diagnostics and imaging.[9]
Part 4: Detailed Experimental Protocol
This section provides a trusted, step-by-step protocol for the synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate via the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate, a common related synthesis that illustrates the principles involved.
Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate [4]
Materials:
-
2-Mercaptobenzothiazole (1.67 g, 0.01 mol)
-
Ethyl chloroacetate (1.23 g, 1.1 mL, 0.01 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.69 g, 0.005 mol) or Triethylamine (1.4 mL, 0.01 mol)
-
Acetone or DMF (45 mL)
-
Diethyl ether
-
Ice-cold water
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-mercaptobenzothiazole (0.01 mol) and acetone (or DMF) (45 mL). Stir the mixture at room temperature for 15-20 minutes to achieve dissolution.
-
Base Addition: Add the base (anhydrous potassium carbonate or triethylamine) to the solution. Stir for an additional 20 minutes. The base acts to deprotonate the thiol, generating the nucleophilic thiolate.
-
Substrate Addition: Add ethyl chloroacetate dropwise to the stirring mixture over a period of 15 minutes.
-
Reaction: Attach the reflux condenser and heat the reaction mixture to reflux (for acetone) or 60-65 °C (for DMF).[4] Maintain heating for 6-14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by distillation or under reduced pressure using a rotary evaporator.
-
Precipitation & Extraction: Pour the remaining residue into a beaker containing ice-cold water with vigorous stirring. If an oil separates, transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, often as a brown oil.[4] Further purification can be achieved by column chromatography if necessary.
Conclusion
Ethyl 2-(benzo[d]thiazol-2-yl)acetate is more than a simple chemical; it is a versatile and powerful tool in the arsenal of synthetic chemists. Its straightforward synthesis, well-characterized properties, and reactive handles make it an ideal starting point for creating molecular diversity. As research continues to uncover the vast therapeutic potential of benzothiazole-containing compounds, the importance of this foundational building block in driving innovation in drug discovery and materials science is set to grow even further.
References
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Al-Masoudi, W. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(10), 820-829. Retrieved from [Link]
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ChemBK. (2024). Ethyl 2-(benzo[d]thiazol-2-yl)acetate. Retrieved from [Link]
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Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365-1368. Retrieved from [Link]
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Patel, N. B., & Shaikh, F. M. (2012). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 4(1), 304-309. Retrieved from [Link]
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El-Sayed, N. F., et al. (2022). Anti-proliferative and morphological studies of 2-(benzo[d]thiazol-2-yl) derivatives together with their strategy in ionic liquids immobilized reactions. ResearchGate. Retrieved from [Link]
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Abrigach, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1547. Retrieved from [Link]
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Zhang, Y., Qu, Y., & Zhao, B. (2010). Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2143. Retrieved from [Link]
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Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2. Retrieved from [Link]
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